molecular formula C18H16N2O3 B15028615 2-amino-7-hydroxy-4-(4-methoxy-3-methylphenyl)-4H-chromene-3-carbonitrile

2-amino-7-hydroxy-4-(4-methoxy-3-methylphenyl)-4H-chromene-3-carbonitrile

Cat. No.: B15028615
M. Wt: 308.3 g/mol
InChI Key: TUKLJPDLUWPHSF-UHFFFAOYSA-N
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Description

2-amino-7-hydroxy-4-(4-methoxy-3-methylphenyl)-4H-chromene-3-carbonitrile is a synthetic organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-hydroxy-4-(4-methoxy-3-methylphenyl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxy-3-methylbenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent amination. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling chemicals on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-hydroxy-4-(4-methoxy-3-methylphenyl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-amino-7-hydroxy-4-(4-methoxy-3-methylphenyl)-4H-chromene-3-one.

    Reduction: Formation of 2-amino-7-hydroxy-4-(4-methoxy-3-methylphenyl)-4H-chromene-3-amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-amino-7-hydroxy-4-(4-methoxy-3-methylphenyl)-4H-chromene-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-amino-7-hydroxy-4-(4-methoxy-3-methylphenyl)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds with biological molecules, potentially inhibiting or activating certain pathways. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile
  • 2-amino-7-hydroxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile
  • 2-amino-7-hydroxy-4-(3-methylphenyl)-4H-chromene-3-carbonitrile

Uniqueness

2-amino-7-hydroxy-4-(4-methoxy-3-methylphenyl)-4H-chromene-3-carbonitrile is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

2-amino-7-hydroxy-4-(4-methoxy-3-methylphenyl)-4H-chromene-3-carbonitrile

InChI

InChI=1S/C18H16N2O3/c1-10-7-11(3-6-15(10)22-2)17-13-5-4-12(21)8-16(13)23-18(20)14(17)9-19/h3-8,17,21H,20H2,1-2H3

InChI Key

TUKLJPDLUWPHSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)OC

solubility

31.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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